2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid
Description
2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid (CAS: 847606-79-5) is a heterocyclic compound featuring a phenoxyacetic acid backbone substituted at the para position with a 1,2,4-triazole ring. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol and a purity of ≥98% . The triazole ring, a five-membered aromatic system with three nitrogen atoms, confers unique electronic and coordination properties, making this compound a candidate for metal-organic framework (MOF) construction and pharmacological applications.
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-3-1-8(2-4-9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQJYQFRCVYIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242510 | |
| Record name | 2-[4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020046-28-9 | |
| Record name | 2-[4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020046-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid typically involves the reaction of 4-(1,2,4-triazol-4-yl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxide ion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce various reduced derivatives of the triazole ring .
Scientific Research Applications
2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects on cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
4-(1,2,4-Triazol-4-yl)phenylacetic Acid
This analogue (C₁₀H₉N₃O₂) replaces the phenoxy group with a phenylacetic acid chain. While both compounds share a triazole ring, the absence of an ether oxygen in phenylacetic acid reduces its polarity and metal-coordination capacity. Studies show it forms MOFs via carboxylate-triazole interactions, but its lower solubility in aqueous media limits biological applications compared to the target compound .
Triazole-Thiophene Derivatives
Compounds like 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (e.g., compounds 6a and 6b in ) exhibit antifungal activity (MIC: 1–2 µM) due to the thiophene substituent.
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic Acids
These derivatives (e.g., ) replace the phenoxy group with a thioacetic acid linkage. The sulfur atom increases molecular weight and alters electronic properties, enhancing metal-binding affinity (e.g., Fe²⁺, Cu²⁺ salts). However, the target compound’s oxygen-based ether linkage may improve metabolic stability compared to thioether analogues .
Phenoxyacetic Acid Derivatives with Varying Substituents
Chlorinated Phenoxyacetic Acids
Herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) () share the phenoxyacetic acid backbone but lack heterocyclic substituents. Chlorine atoms enhance lipophilicity and herbicidal activity, whereas the triazole group in the target compound may redirect bioactivity toward antifungal or anticancer applications .
Aminothiazole-Phenoxyacetic Acid Derivatives
Compounds such as 2-[4-(2-substituted aminothiazole-4-yl)phenoxy]acetic acid () demonstrate hypolipidemic activity in rodent models (e.g., 30–40% reduction in serum triglycerides). The triazole ring in the target compound could modulate lipid metabolism differently due to its distinct hydrogen-bonding and π-stacking capabilities .
Pharmacologically Active Analogues
Boronic Acid Derivatives
In , 2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A. The target compound’s triazole may similarly interact with HDACs, but its carboxylic acid group could enhance solubility over boronic acids .
β3-Adrenoceptor Agonists
Phenoxypropanolamine derivatives (e.g., SWR-0334NA in ) exhibit β3-adrenoceptor agonism (pK₁ = 6.11). The target compound’s triazole ring might interfere with receptor binding, but its phenoxyacetic acid moiety could serve as a scaffold for modified agonists .
Biological Activity
2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, including antifungal and antimicrobial activities, and discusses various studies and findings related to its pharmacological potential.
Chemical Structure and Properties
The compound features a triazole ring and a phenoxy group , which are critical for its biological interactions. The presence of the triazole moiety is particularly significant as it is known for contributing to antifungal and antibacterial properties.
1. Antifungal Activity
Research indicates that compounds containing a triazole ring exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazoles can outperform traditional antifungal agents against various fungal strains. Specifically, this compound has demonstrated efficacy against common fungal pathogens, potentially making it suitable for agricultural applications.
Table 1: Antifungal Activity Comparison
| Compound | Target Fungi | EC50 (g/L) | Comparison |
|---|---|---|---|
| This compound | Gibberella nicotiancola | 0.0087–0.0309 | Higher than triadimefon (0.0195–0.0620) |
| Triadimefon | Gibberella saubinetii | 0.0195–0.0620 | Standard antifungal |
2. Antimicrobial Activity
In addition to its antifungal properties, this compound has shown promising results in inhibiting the growth of certain bacteria. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 3.125 |
| Control (Ampicillin) | E. coli | 25 |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of triazole derivatives:
- Study by Zoumpoulakis et al. : This research highlighted the synthesis of various triazole derivatives and their antifungal activity against strains such as Aspergillus flavus and Fusarium oxysporum. The reported minimum inhibitory concentrations (MICs) were significantly lower than those of established antifungals like bifonazole and ketoconazole .
- Antimicrobial Screening : A comprehensive screening of triazole compounds indicated that some derivatives exhibited high antibacterial activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infections caused by these pathogens .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in both medicine and agriculture:
- Anti-inflammatory Effects : Computational models predict anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.
- Cancer Research : Some studies have indicated that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines under specific conditions .
Q & A
What are the standard synthetic protocols for 2-[4-(1,2,4-Triazol-4-yl)phenoxy]acetic acid and its derivatives?
Basic
The synthesis typically involves refluxing intermediates in polar aprotic solvents like DMSO or ethanol. For example, 1,2,4-triazole derivatives are synthesized by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid in an alkaline medium. Purification steps include recrystallization with water-ethanol mixtures and vacuum distillation, yielding compounds with ~65% efficiency .
How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
Advanced
Key variables include solvent polarity, temperature, and stoichiometry. For instance, extending reflux times (e.g., 18 hours in DMSO) and using equimolar ratios of reagents can enhance cyclization efficiency. Catalytic agents like morpholine or piperidine in ethanol medium may stabilize intermediates, improving yields by 10–15% .
Which analytical techniques are essential for confirming the structure of synthesized derivatives?
Basic
Elemental analysis (C, H, N content), IR spectrophotometry (to identify functional groups like C=O at ~1720 cm⁻¹ and triazole rings at ~1600 cm⁻¹), and thin-layer chromatography (TLC) are critical for confirming purity and structure. NMR and mass spectrometry further validate molecular frameworks .
How do substituent variations at the triazole ring influence pharmacological activity?
Advanced
Substituents like alkyl, aryl, or halogen groups modulate lipophilicity and hydrogen-bonding capacity. For example, sodium or potassium salts of thioacetic acid derivatives exhibit enhanced solubility and bioavailability, correlating with improved antimicrobial activity in vitro. Quantitative structure-activity relationship (QSAR) models can predict activity trends .
What strategies resolve contradictions in biological activity data among structurally similar derivatives?
Advanced
Contradictions often arise from differences in assay conditions (e.g., pH, cell lines). Standardized protocols (e.g., MIC testing for antimicrobial activity) and meta-analyses of dose-response curves help reconcile discrepancies. Computational docking studies can identify binding site interactions that explain variability .
What are the common challenges in purifying these derivatives, and how are they addressed?
Basic
Impurities from incomplete cyclization or side reactions are common. Recrystallization with ethanol-water mixtures (1:2 v/v) removes unreacted precursors, while column chromatography with silica gel resolves isomeric byproducts. Purity is confirmed via melting point consistency (e.g., 141–143°C) .
How can structure-activity relationships (SAR) guide drug development for triazole-acetic acid derivatives?
Advanced
SAR studies integrate in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) with computational tools like molecular docking. For example, electron-withdrawing substituents on the phenyl ring enhance antioxidant capacity by stabilizing radical intermediates .
What considerations are critical for designing antioxidant activity assays?
Basic
Assays must control variables like solvent polarity (e.g., DMSO concentration ≤1%) and incubation time (30–60 minutes). The DPPH assay measures IC₅₀ values, while DNA damage studies in human lymphocytes assess protective effects at 10–100 μM concentrations .
How do salt forms modulate bioavailability and pharmacokinetics?
Advanced
Salts with sodium, potassium, or organic bases (e.g., piperidine) improve aqueous solubility. For example, sodium salts of 2-(5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thioacetic acids show 2–3× higher intestinal absorption in preclinical models compared to free acids .
How can computational methods elucidate reaction mechanisms for triazole-acetic acid synthesis?
Advanced
Density functional theory (DFT) calculations model transition states and energy barriers. For example, HF/6-31G(d) basis sets predict regioselectivity in triazole ring formation, validating experimental observations of thione vs. thiol tautomer prevalence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
